Spectroscopic Characterization of 5-Oxo-1-propylpyrrolidine-3-carbonitrile: A Comprehensive Analytical Guide
Spectroscopic Characterization of 5-Oxo-1-propylpyrrolidine-3-carbonitrile: A Comprehensive Analytical Guide
Executive Summary
5-Oxo-1-propylpyrrolidine-3-carbonitrile (CAS: 1017397-60-2) is a highly functionalized
Nuclear Magnetic Resonance (NMR) Profiling & Stereochemical Dynamics
Causality & Structural Theory
The pyrrolidine ring is a conformationally dynamic five-membered heterocycle. However, the introduction of the carbonitrile group at the C3 position establishes a definitive chiral center. This stereocenter breaks the local plane of symmetry, rendering the methylene protons at both C2 and C4 diastereotopic .
Because these geminal protons occupy distinct magnetic environments (pseudo-axial vs. pseudo-equatorial relative to the -C≡N group), they do not appear as simple first-order doublets or triplets. Instead, they couple with each other (geminal coupling,
Quantitative Data: NMR Assignments
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integration | Causality / Assignment |
| Propyl -CH | 0.95 | Triplet (t) | 3H | Shielded terminal methyl; coupled to adjacent CH |
| Propyl -CH | 1.55 | Sextet (h) | 2H | Aliphatic chain; split by 5 adjacent protons. |
| Pyrrolidine C4-H | 2.70 | Multiplet (m) | 2H | Diastereotopic protons |
| Pyrrolidine C3-H | 3.20 | Multiplet (m) | 1H | Deshielded by the |
| Propyl N-CH | 3.30 | Triplet (t) | 2H | Deshielded by the electronegative lactam nitrogen. |
| Pyrrolidine C2-H | 3.60 | Multiplet (m) | 2H | Diastereotopic protons strongly deshielded by adjacent N. |
Table 2: Predicted
| Carbon Type | Shift ( | Causality / Assignment |
| C5 (C=O) | 171.0 | |
| C | 119.5 | sp-hybridized nitrile carbon; diamagnetic anisotropy effect. |
| C2 (Ring N-CH | 50.5 | |
| C1' (Propyl N-CH | 44.2 | |
| C4 (Ring CH | 35.6 | |
| C3 (Ring CH-CN) | 27.4 | Methine carbon attached to the nitrile group. |
| C2' (Propyl CH | 20.1 | Standard aliphatic methylene. |
| C3' (Propyl CH | 11.2 | Highly shielded terminal methyl carbon. |
Methodology: Self-Validating NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. -
System Suitability (Self-Validation): Lock onto the deuterium signal of CDCl
. Perform gradient shimming (Z0, Z1, Z2). Validation Gate: Measure the full width at half maximum (FWHM) of the residual CHCl peak (7.26 ppm). Proceed only if FWHM < 0.8 Hz to ensure magnetic field homogeneity. -
Acquisition: Execute standard 1D pulse sequences (zg30 for
H, zgpg30 for C). Use 16 scans for H and 256 scans for C to achieve an optimal signal-to-noise ratio (S/N > 100:1). -
Processing: Apply Fourier Transform (FT), manual phase correction, and baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.
Fig 1. Logical workflow for self-validating NMR acquisition and processing.
Vibrational Spectroscopy (ATR-FTIR) & Dipole Interactions
Causality & Theory
The infrared spectrum of 5-Oxo-1-propylpyrrolidine-3-carbonitrile is dominated by two distinct functional groups: the
Table 3: FT-IR Peak Assignments
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Significance |
| 2875 – 2960 | Medium | C-H stretch (sp | Confirms the aliphatic N-propyl chain. |
| 2245 | Weak-Medium | C | Unambiguous marker for the C3-carbonitrile. |
| 1690 | Strong | C=O stretch | Characteristic |
| 1420 | Medium | C-H bending | Scissoring of the adjacent CH |
Methodology: ATR-FTIR Protocol
-
Background & Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a background scan (32 co-added scans). Validation Gate: The single-beam energy profile must be smooth, and the baseline must show < 0.01 absorbance units of noise.
-
Sample Application: Apply 1-2
L of the liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area. -
Data Collection: Acquire the spectrum from 4000 to 400 cm
at a resolution of 4 cm . Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.
Mass Spectrometry (ESI-MS/MS) & Gas-Phase Kinetics
Causality & Theory
Under positive Electrospray Ionization (ESI+), the molecule is readily protonated at the highly basic lactam nitrogen, forming the
Table 4: ESI-MS/MS Fragmentation Data
| m/z (Observed) | Mass Loss ( | Neutral Loss | Structural Interpretation |
| 153.1 | N/A | None | |
| 126.1 | 27 | HCN | Cleavage of the C3-carbonitrile group. |
| 125.1 | 28 | CO | Ring opening and extrusion of lactam carbonyl. |
| 111.1 | 42 | C | Loss of the N-propyl chain (propene). |
| 83.1 | 70 | CO + C | Core pyrrolinone fragment after dual loss. |
Methodology: LC-ESI-MS/MS Protocol
-
Chromatographic Separation: Inject 2
L of sample (1 g/mL in MeOH) onto a C18 column (50 x 2.1 mm, 1.8 m). Run a fast gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. -
Source Optimization & Validation: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C. Validation Gate: Inject a tuning standard (e.g., Reserpine) to verify mass accuracy is within < 5 ppm error before acquiring sample data.
-
CID Acquisition: Isolate the m/z 153.1 precursor in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 200.
Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) pathways.
Conclusion
The spectroscopic signature of 5-Oxo-1-propylpyrrolidine-3-carbonitrile is defined by the interplay of its functional groups. The chiral C3-carbonitrile induces magnetic anisotropy and diastereotopic splitting in the
References
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[3] National Institutes of Health (NIH) / PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Available at: [Link]
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[4] ResearchGate. The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Available at: [Link]
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[2] Indiana University Indianapolis. INFRARED SPECTROSCOPIC STUDIES OF C60 AND C70 NANOPARTICLE INTERACTIONS WITH 2-PYRROLIDONE. Available at: [Link]
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[1] MDPI. Investigating the Antibacterial Effects of Synthetic Gamma-Lactam Heterocycles on Methicillin-Resistant Staphylococcus aureus Strains.... Available at:[Link]
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[5] ACS Publications. Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine. Available at: [Link]
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